Omeprazole Sodium is the sodium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.
See also: Omeprazole (has active moiety).
Omeprazole (sodium)
CAS No.: 95510-70-6
Cat. No.: VC21116562
Molecular Formula: C17H18N3NaO3S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95510-70-6 |
|---|---|
| Molecular Formula | C17H18N3NaO3S |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
| Standard InChI | InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 |
| Standard InChI Key | RYXPMWYHEBGTRV-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
Introduction
Chemical Identity and Properties
Omeprazole sodium is the sodium salt form of omeprazole, a substituted benzimidazole proton pump inhibitor. Chemically, it is identified as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl)]-1H-benzoimidazole sodium salt . The compound exists in various hydrated forms, with the monohydrate (C₁₇H₁₈N₃O₃S·Na·H₂O) and semihydrate (containing 0.5 mole of water per mole of omeprazole sodium) being commonly documented .
Physical and Chemical Properties
The key characteristics of omeprazole sodium are summarized in Table 1:
The semihydrate form of omeprazole sodium has been characterized by X-ray diffraction analysis, showing a distinctive crystalline structure with characteristic peaks that differentiate it from other forms .
Pharmacology and Mechanism of Action
Primary Mechanism
Omeprazole sodium functions as a specific inhibitor of the H⁺,K⁺-ATPase enzyme (the "proton pump") in gastric parietal cells . This enzyme is responsible for the final step in the acid secretion process in the stomach. By forming a covalent bond with the H⁺,K⁺-ATPase, omeprazole sodium irreversibly inhibits this enzyme, effectively blocking acid secretion in response to all stimuli .
Pharmacodynamic Properties
The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after approximately 4-5 days of administration . This delayed maximum effect is attributed to the mechanism of action that requires accumulation in parietal cells.
Single doses produce dose-dependent inhibition of acid secretion, with higher doses (20mg or greater) capable of virtually abolishing intragastric acidity in most individuals . Lower doses demonstrate more variable effects on acid suppression .
Effects on Gastric Physiology
Administration of omeprazole sodium leads to several physiological changes:
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Serum Gastrin Levels: Causes a dose-dependent increase in gastrin levels during the first 1-2 weeks of daily administration .
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Enterochromaffin-like (ECL) Cell Effects: Increased gastrin stimulates ECL cell hyperplasia and increases serum Chromogranin A (CgA) levels, which may lead to false positive results in diagnostic studies for neuroendocrine tumors .
Clinical Applications
Therapeutic Indications
Omeprazole sodium is indicated for various acid-related disorders, including:
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Eradication of Helicobacter pylori to reduce duodenal ulcer recurrence
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Reduction of upper gastrointestinal bleeding risk in critically ill patients
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Treatment of symptomatic gastroesophageal reflux disease (GERD)
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Management of pathological hypersecretory conditions, including Zollinger-Ellison syndrome
Dosage Forms and Administration
Omeprazole sodium is available in several formulations:
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Oral suspension: Typically prepared as 1 mg/mL or 2 mg/mL concentrations, often with sodium bicarbonate to maintain alkaline pH for stability .
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Immediate-release formulations: Unlike the enteric-coated omeprazole, the sodium salt form can be used in immediate-release preparations due to improved stability .
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Combination products: Notably with sodium bicarbonate (e.g., Zegerid, Konvomep), which provides additional benefits in certain clinical scenarios .
Pharmacokinetics
Absorption
The sodium salt form of omeprazole demonstrates different absorption characteristics compared to the standard enteric-coated omeprazole:
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Standard omeprazole is administered as enteric-coated granules because the parent compound is acid-labile .
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Absorption of standard omeprazole begins only after the granules exit the stomach, with peak plasma concentrations achieved within 0.5-3.5 hours .
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Omeprazole sodium, particularly when formulated with sodium bicarbonate, shows faster absorption (T<sub>max</sub> = 0.49 h) compared to enteric-coated preparations .
Distribution, Metabolism, and Elimination
The pharmacokinetic parameters of omeprazole sodium are similar to the parent compound:
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Volume of distribution: Approximately 0.3 L/kg, corresponding to the volume of extracellular water .
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Protein binding: Approximately 95% bound to human plasma proteins .
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Metabolism: Extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily by CYP2C19 (forming hydroxyomeprazole) and CYP3A4 (forming omeprazole sulphone) .
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Elimination half-life: About 1 hour, though its pharmacological effect lasts much longer due to irreversible binding to H⁺,K⁺-ATPase in parietal cells .
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Excretion: After a single oral dose, negligible amounts of unchanged drug are excreted in urine, with most of the dose (about 77%) eliminated as metabolites .
Special Formulations: Omeprazole Sodium with Sodium Bicarbonate
Rationale and Composition
The combination of omeprazole sodium with sodium bicarbonate (available under brand names such as Zegerid and Konvomep) represents a specific formulation strategy with several advantages:
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Protection from acid degradation: Sodium bicarbonate provides immediate neutralization of stomach acid, protecting the acid-labile omeprazole molecule .
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Faster onset of action: The alkaline environment created by sodium bicarbonate allows for immediate dissolution and absorption of omeprazole .
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Immediate relief: The antacid effect of sodium bicarbonate provides rapid symptomatic relief while waiting for the full antisecretory effect of omeprazole .
Each mL of reconstituted Konvomep (a commercial formulation) contains 84 mg of sodium bicarbonate (equivalent to 1 mEq/mL of sodium), with a total sodium content of 26.3 mg (1.14 mEq) per mL .
Clinical Comparison with Standard Omeprazole
Clinical studies comparing omeprazole/sodium bicarbonate with standard omeprazole have yielded mixed results:
Synthesis Methods and Preparation
General Synthesis Pathway
The synthesis of omeprazole sodium typically involves a two-step process starting from omeprazole:
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Formation of omeprazole: This typically involves the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 2-mercapto-5-methoxy-1H-benzimidazole to form the sulfide intermediate, followed by oxidation to the sulfoxide .
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Salt formation: Converting omeprazole to its sodium salt, which can be achieved using sodium hydroxide in an appropriate solvent .
Novel Synthesis Approaches
Several novel approaches to omeprazole synthesis have been documented:
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Grignard reagent method: Involving 5-methoxythiobenzimidazole ester formation followed by coupling with a Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .
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Selective oxidation methods: Using catalytic systems such as H₃PW₁₂O₄₀ and hydrogen peroxide for the selective oxidation of sulfide to sulfoxide in the final step .
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Omeprazole sodium semihydrate preparation: Adding omeprazole sodium hydrate to an organic solvent, stirring for 2-9 hours at 25-60°C, followed by filtration and drying .
Clinical Outcomes and Patient Experiences
Effectiveness in Different Conditions
Clinical studies have demonstrated superior short-term healing rates compared to histamine H2-receptor antagonists in:
Omeprazole has shown high effectiveness in healing ulcers that failed to respond to H2-receptor antagonists and has been particularly valuable in treating Zollinger-Ellison syndrome .
Patient-Reported Outcomes
Patient reviews of omeprazole sodium formulations, particularly in combination with sodium bicarbonate, reveal varied experiences:
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Positive experiences (approximately 69-73% of reviewers):
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Negative experiences (approximately 10% of reviewers):
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